molecular formula C23H24F3N2O4PS B3041260 O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate CAS No. 263869-03-0

O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate

Cat. No.: B3041260
CAS No.: 263869-03-0
M. Wt: 512.5 g/mol
InChI Key: WCTHZJRFFLRJAI-UHFFFAOYSA-N
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Description

O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate is a useful research compound. Its molecular formula is C23H24F3N2O4PS and its molecular weight is 512.5 g/mol. The purity is usually 95%.
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Biological Activity

O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate is a complex organophosphorus compound with potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Phosphothioate Group : This group is known for its role in inhibiting certain enzymes, particularly those involved in neurotransmission.
  • Pyrimidine Ring : The presence of the pyrimidine structure can influence the compound's interaction with biological targets.
  • Trifluoromethyl Group : This moiety enhances lipophilicity and may affect the pharmacokinetics of the compound.

Chemical Formula

The molecular formula of this compound is C18H20F3N2O4PSC_{18}H_{20}F_3N_2O_4PS.

Research indicates that compounds similar to this compound may exhibit biological activity through the following mechanisms:

  • Enzyme Inhibition : Organophosphates commonly inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synapses, which can result in overstimulation of the nervous system.
  • Receptor Interaction : The compound may interact with various receptors, potentially influencing pain pathways or inflammatory responses.

In Vitro Studies

In vitro studies have shown that similar compounds can inhibit AChE activity with varying potency. For instance, a related phosphothioate exhibited an IC50 value in the low micromolar range, indicating significant enzyme inhibition.

In Vivo Studies

In vivo studies are crucial for understanding the biological implications of this compound. For example, research involving animal models has demonstrated that organophosphates can lead to neurotoxic effects, including:

  • Neurobehavioral Changes : Altered locomotion and increased anxiety-like behaviors were observed in rodents treated with similar compounds.
  • Histopathological Findings : Examination of brain tissues revealed neuronal degeneration and increased gliosis.

Case Studies

  • Case Study 1 : A study on a related organophosphate showed significant neurotoxic effects in rats, correlating with behavioral changes and biochemical alterations in neurotransmitter levels.
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of a structurally similar compound, which demonstrated reduced edema and cytokine levels in a carrageenan-induced paw edema model.

Data Summary

Study Type Findings
In Vitro AChE InhibitionIC50 in low micromolar range
In Vivo NeurotoxicityBehavioral changes and neuronal degeneration
Anti-inflammatory EffectsReduced edema and cytokine levels

Properties

IUPAC Name

diethoxy-[6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N2O4PS/c1-5-29-33(34,30-6-2)32-22-20(31-19-13-7-15(3)8-14-19)16(4)27-21(28-22)17-9-11-18(12-10-17)23(24,25)26/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTHZJRFFLRJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=C(C=C2)C)C)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate
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O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate
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O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate
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O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.